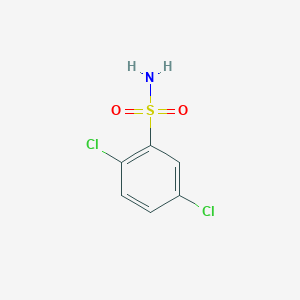

2,5-Dichlorobenzenesulfonamide

描述

Contextualization within Sulfonamide Chemistry and Medicinal Applications

The sulfonamide functional group is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. nih.govresearchgate.netjetir.org These compounds function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase in microorganisms, which is essential for folic acid synthesis. nih.gov This mechanism allows them to halt bacterial growth, demonstrating broad-spectrum activity against many gram-positive and gram-negative bacteria. nih.govekb.eg

The therapeutic applications of sulfonamides have since expanded far beyond their antimicrobial origins. ajchem-b.com The versatility of the sulfonamide scaffold has enabled the development of drugs with a wide array of pharmacological activities. researchgate.netmdpi.com By modifying the core structure, researchers have created compounds that serve as diuretics, antivirals, anti-inflammatory agents, and treatments for hypoglycemia and glaucoma. nih.govajchem-b.com Notably, the sulfonamide moiety is a key feature in several anticancer drugs and carbonic anhydrase inhibitors. mdpi.comacademie-sciences.frtandfonline.com

| Biological Activity | Examples of Drug Classes or Mechanisms | Source |

|---|---|---|

| Antimicrobial | Inhibition of bacterial folic acid synthesis | nih.govjetir.orgajchem-b.com |

| Anticancer | Carbonic anhydrase inhibition, Wnt pathway modulation | mdpi.comtandfonline.com |

| Antiviral | Inhibition of viral enzymes or entry, e.g., M2 proton channel | mdpi.comnih.gov |

| Diuretic | Carbonic anhydrase inhibitors, loop diuretics | nih.govjetir.org |

| Anti-inflammatory | COX-2 inhibitors | jetir.org |

| Antidiabetic | Sulfonylureas | jetir.orgajchem-b.com |

Significance of the 2,5-Dichlorobenzenesulfonamide Core Structure in Molecular Design

The specific arrangement of the two chlorine atoms on the benzenesulfonamide (B165840) ring is critical to the molecule's function in drug design. The 2,5-dichloro substitution pattern creates a distinct electronic and steric environment that influences how the molecule interacts with biological targets. This makes this compound a valuable scaffold for synthesizing novel therapeutic agents.

One of the most notable applications of this core structure is its role as the parent structure for FH535, a known modulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. The biological properties of dichlorinated benzenesulfonamides are highly dependent on the positioning of the chlorine atoms. For instance, research has shown that while this compound provides a baseline for β-catenin inhibition, its isomer, 2,6-dichlorobenzenesulfonamide, exhibits enhanced activity, highlighting the structural sensitivity of this interaction.

The this compound moiety has also been successfully incorporated into other molecular frameworks to enhance their biological potential. academie-sciences.fr In one study, it was combined with a chalcone (B49325) structure to create hybrid molecules. researchgate.net Chalcones are recognized for a variety of biological activities, and their combination with the sulfonamide group can potentiate these effects. researchgate.netmdpi.com Furthermore, derivatives of this compound have been synthesized and shown to possess significant in vitro antioxidant and anti-urease activities. academie-sciences.fr These findings underscore the importance of the this compound core as a versatile building block for creating diverse and potent biologically active compounds. academie-sciences.fr

| Compound Name |

|---|

| This compound |

| 2,6-Dichlorobenzenesulfonamide |

| FH535 |

| Sulfonamide |

| Chalcone |

| β-catenin |

Structure

3D Structure

属性

IUPAC Name |

2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHSKUILJUFIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285532 | |

| Record name | 2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-45-8 | |

| Record name | 7720-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7720-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichlorobenzenesulfonamide and Its Derivatives

Direct Synthesis Approaches to 2,5-Dichlorobenzenesulfonamide

Direct synthesis of this compound can be achieved through a couple of primary routes. These methods involve either the reaction of chlorinated benzene (B151609) precursors with sulfonamide reagents or the ammonolysis of a sulfonyl chloride intermediate.

The synthesis of this compound can be approached through the chlorosulfonation of 1,4-dichlorobenzene (B42874). This reaction typically involves treating 1,4-dichlorobenzene with chlorosulfuric acid. chemicalbook.com The resulting 2,5-dichlorobenzenesulfonyl chloride is then subsequently reacted with ammonia (B1221849) to yield the final product. A related patented process describes the chlorosulfonation of 2,4-dichlorophenol, followed by amination to produce 2-hydroxy-3,5-dichlorobenzenesulfonamide. google.com

| Reactant | Reagent | Product | Reference |

| 1,4-Dichlorobenzene | Chlorosulfuric Acid, then Ammonia | This compound | chemicalbook.com |

| 2,4-Dichlorophenol | Chlorosulfuric Acid, then Ammonia | 2-Hydroxy-3,5-dichlorobenzenesulfonamide | google.com |

A common and direct method for the preparation of this compound is the ammonolysis of 2,5-Dichlorobenzenesulfonyl Chloride. google.com This process involves the reaction of the sulfonyl chloride with ammonia. The reaction can be carried out using aqueous or anhydrous ammonia. google.com For instance, a solution of 2,5-dichlorobenzenesulfonyl chloride can be treated with aqueous ammonia to precipitate the desired sulfonamide. google.com The use of aqueous ammonia at controlled temperatures is a documented method for this conversion. google.com This reaction is a standard procedure for converting sulfonyl chlorides to their corresponding sulfonamides. google.comtaylorandfrancis.com

| Starting Material | Reagent | Product | Conditions | Reference |

| 2,5-Dichlorobenzenesulfonyl Chloride | Aqueous Ammonia | This compound | -5° to 25° C | google.com |

| 5-chloroaniline-2,4-disulfonylchloride | Aqueous Ammonia | 5-chloro-2,4-disulfamylaniline | Stirring, gradual addition | google.com |

Derivatization Strategies Involving the this compound Moiety

The this compound scaffold serves as a versatile platform for the synthesis of a variety of derivatives through reactions targeting the sulfonamide nitrogen.

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can undergo substitution reactions with various electrophiles.

N-alkylation and N-aralkylation are common strategies to modify the this compound core. acsgcipr.orgsioc-journal.cn These reactions involve treating the sulfonamide with alkyl or aralkyl halides in the presence of a base. This process introduces an alkyl or aralkyl group onto the sulfonamide nitrogen, leading to a diverse range of substituted derivatives. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene has been reported. nih.gov While the specific N-alkylation of this compound is a logical extension, literature also describes the N-aralkylation of related benzenesulfonamides. researchgate.netuitm.edu.my These reactions are fundamental in constructing more complex molecules from the basic sulfonamide structure. thieme-connect.descirp.org

| Sulfonamide | Electrophile | Product Type | Reference |

| 2-Azidobenzenesulfonamide | 5-Bromopent-1-ene | N-Pentenyl Sulfonamide | nih.gov |

| N-(2,4-dimethylphenyl)benzenesulfonamide | Aralkyl halides | N-Aralkylated-N-(2,4-dimethylphenyl)benzenesulfonamides | uitm.edu.my |

The Claisen-Schmidt condensation is a powerful tool for forming carbon-carbon bonds and is utilized in the derivatization of sulfonamides. gordon.edumiracosta.eduwikipedia.orgwisdomlib.orgnumberanalytics.com This reaction involves the condensation of a ketone with an aromatic aldehyde in the presence of a base. numberanalytics.com In the context of this compound, a derivative containing a ketone functionality, such as N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide, can be reacted with various aromatic aldehydes. researchgate.net This yields chalcone-like structures bearing the this compound moiety. researchgate.net The reaction is typically catalyzed by a base like sodium hydroxide (B78521) in an alcoholic medium. gordon.eduresearchgate.net

| Sulfonamide Derivative | Aldehyde | Reaction Type | Product Type | Reference |

| N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide | Benzaldehyde | Claisen-Schmidt Condensation | Sulfonamide-chalcone derivative | researchgate.net |

| N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide | p-Nitrobenzaldehyde | Claisen-Schmidt Condensation | Sulfonamide-chalcone derivative | researchgate.net |

| N-(4-acetylphenyl)benzenesulfonamide | Benzaldehyde | Claisen-Schmidt Condensation | Sulfonamide-chalcone derivative | researchgate.net |

| N-(4-acetylphenyl)benzenesulfonamide | p-Nitrobenzaldehyde | Claisen-Schmidt Condensation | Sulfonamide-chalcone derivative | researchgate.net |

Ring Substitution and Functionalization (e.g., Nitration)

The aromatic ring of this compound and its parent compounds is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's properties. A key example of this is nitration.

Nitration involves the introduction of a nitro group (—NO₂) onto the benzene ring, a process typically carried out using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org This "mixed acid" generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. wikipedia.org The position of nitration is directed by the existing substituents on the ring. In the case of 2,5-dichlorobenzoic acid, a related precursor, nitration with a mixed acid of 33% nitric acid and 67% sulfuric acid yields 2,5-dichloro-3-nitrobenzoic acid. google.com The reaction is often performed at temperatures between 40 to 60°C. google.com

The presence of electron-withdrawing groups, such as the chlorine atoms and the sulfonamide group, deactivates the ring towards electrophilic substitution. wikipedia.org However, these groups direct incoming electrophiles to specific positions. For instance, the nitration of 1,4-dichlorobenzene with mixed acid at 35–65 °C gives a high yield of 2,5-Dichloronitrobenzene. chemicalbook.com

Further functionalization can be achieved through other reactions. For example, the chlorine atoms on the benzene ring can be substituted by nucleophiles like amines or thiols under specific conditions, opening avenues for creating a diverse library of derivatives.

Incorporation into Hybrid Molecular Architectures

The this compound moiety has been successfully integrated into larger, hybrid molecules, often to combine its pharmacophoric properties with those of other bioactive scaffolds. This strategy aims to develop new compounds with enhanced or novel biological activities.

Sulfonamide-Chalcone Hybrids:

Chalcones are a class of compounds known for their diverse biological activities. cbijournal.com Hybrid molecules combining the sulfonamide and chalcone (B49325) scaffolds have been synthesized and investigated. One common synthetic route is the Claisen-Schmidt condensation. researchgate.netscielo.br This reaction typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. researchgate.netscielo.br

For instance, N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide can be reacted with various benzaldehydes (e.g., benzaldehyde, p-nitrobenzaldehyde) in the presence of a base like sodium hydroxide in ethanol (B145695) to yield the corresponding sulfonamide-chalcone hybrids. scielo.br The reaction conditions, such as temperature and duration, are optimized for each specific set of reactants. scielo.br

Table 1: Synthesis of Sulfonamide-Chalcone Hybrids

| Starting Acetophenone | Benzaldehyde Derivative | Catalyst | Product | Reference |

|---|---|---|---|---|

| N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide | Benzaldehyde | NaOH/Ethanol | (E)-N-(4-(3-phenylacryloyl)phenyl)-2,5-dichlorobenzenesulfonamide | scielo.br |

Amlodipine (B1666008) Derivatives:

Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, has also been modified by incorporating the this compound group. academie-sciences.fracademie-sciences.fr The synthesis involves the reaction of amlodipine with 2,5-dichlorobenzenesulfonyl chloride. academie-sciences.frresearchgate.net This reaction results in the formation of a sulfonamide linkage by reacting the primary amino group of amlodipine with the sulfonyl chloride. academie-sciences.fr

One reported synthesis produced 4-(2-chloro-phenyl)-2-[2-(2,5-dichloro-benzenesulfonylamino)-ethoxymethyl]-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester (A-4). academie-sciences.fr The successful incorporation of the 2,5-dichlorobenzenesulfonyl amide was confirmed using ¹H NMR spectroscopy. academie-sciences.fr

Synthesis of Isothiourea Derivatives

Isothiourea derivatives represent another class of compounds that can be synthesized from this compound precursors. These derivatives are of interest due to their potential biological activities.

A general method for synthesizing isothiourea derivatives involves a three-component coupling reaction. organic-chemistry.org This metal-free approach uses N,N-dibromoarylsulfonamides, an isonitrile, and a thiol in the presence of a base like potassium carbonate. organic-chemistry.org The reaction proceeds through a carbodiimide (B86325) intermediate at room temperature. organic-chemistry.org

While a direct synthesis starting from this compound is not explicitly detailed in the provided context, analogous methodologies suggest its feasibility. For example, adamantane-linked isothiourea derivatives have been synthesized by reacting adamantane-1-amine with an isothiocyanate, followed by reaction with a benzyl (B1604629) halide. nih.gov This highlights the general synthetic strategies available for creating complex isothiourea structures. The synthesis of benzothiazole-isothiourea derivatives has also been reported, often involving the reaction of a dithiomethylcarboimidatebenzothiazole with an amine. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis in 2,5 Dichlorobenzenesulfonamide Research

Crystallographic Investigations (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystal. uol.de This method has been instrumental in elucidating the detailed structural features of 2,5-dichlorobenzenesulfonamide and its derivatives.

Elucidation of Molecular Conformation and Geometry

X-ray diffraction studies have been successfully employed to determine the molecular conformation and geometry of various compounds containing the this compound moiety. For instance, in the study of amlodipine (B1666008) derivatives, the crystal structure of a compound incorporating this compound was analyzed. academie-sciences.fr Although the specific crystal data for the this compound derivative (A-4) could not be refined sufficiently for full crystallographic data, its successful incorporation was confirmed by other means. academie-sciences.fr

In other complex structures, such as sulfonamide-chalcone hybrids, the this compound group's conformation has been detailed. arabjchem.org For example, in one such hybrid, the conformation of the this compound group was observed to be slightly rotated on the S—N bond axis in one of its polymorphs compared to another. arabjchem.org This highlights the detailed conformational information that can be obtained through crystallographic analysis.

The geometry of the benzenesulfonamide (B165840) moiety itself can also exhibit variability. In a study of sulfonamide-chalcone derivatives, another form of conformational variability was noted in the benzenesulfonamide part of the molecules. scielo.brscite.ai

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The way molecules pack in a crystal is governed by various intermolecular forces, including hydrogen bonds, which are critical for the stability of the crystal lattice. ias.ac.in In derivatives of this compound, N–H⋯O hydrogen bonds are a common feature that stabilizes the crystal packing. academie-sciences.fr For example, in the crystal structure of an amlodipine derivative, both C–H⋯O and N–H⋯O hydrogen bonds were found to be crucial for stabilizing the crystal structure. academie-sciences.fr

In the salt 2,5-dichloroanilinium 4-chlorobenzenesulfonate, the cations and anions are connected by N—H⋯O hydrogen bonds, forming double chains that propagate throughout the crystal. iucr.org This demonstrates the significant role of hydrogen bonding in defining the supramolecular architecture of crystals containing related moieties. The study of these interactions is essential for understanding the physical properties of the compound.

Studies on Conformational Variability and Conformerism

Conformational variability, or conformerism, where a molecule can exist in different spatial arrangements, is a significant area of study for this compound derivatives. This phenomenon has been observed in several sulfonamide-chalcone hybrids. scielo.brscite.ai In some cases, more than one molecule is found in the asymmetric unit of the crystal (Z' > 1), which is a direct consequence of this conformational variability. scielo.brscite.ai

Advanced Spectroscopic Techniques for Structural Elucidation

Alongside crystallography, spectroscopic techniques are indispensable for confirming the structure of this compound and its derivatives, especially in solution or when single crystals are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds.

¹H NMR: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In the analysis of a derivative of this compound, the successful incorporation of the 2,5-dichloro-benzenesulfonyl amide was confirmed by its ¹H NMR spectrum. academie-sciences.fr A double doublet at δ 7.84 was attributed to one of the aromatic protons (H-24), while two doublets at δ 7.82 and 7.81 corresponded to the other two aromatic protons (H-23 and H-26). academie-sciences.fr The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. oregonstate.edu

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. While specific ¹³C NMR data for this compound is not detailed in the provided context, it is a standard technique used in conjunction with ¹H NMR for complete structural elucidation of its derivatives. rsc.orgmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 | - | 142.1 |

| C2 | - | 134.0 |

| C3 | 7.6 | 132.3 |

| C4 | 7.6 | 131.8 |

| C5 | - | 131.5 |

| C6 | 8.0 | 130.9 |

Note: These are predicted values and may vary from experimental data. The prediction is based on computational models.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For sulfonamides, characteristic IR absorption bands include those for the N-H and sulfonyl (SO₂) groups.

In studies of various sulfonamide derivatives, including those with the 2,5-dichloro-benzenesulfonamide structure, IR spectroscopy has been used to confirm the presence of key functional groups. academie-sciences.frmdpi.com For example, the IR spectra of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives showed absorption bands for NH groups in the range of 3190–3164 cm⁻¹. mdpi.com Additionally, the asymmetric and symmetric vibrations of the sulfonyl group were observed at approximately 1355–1351 cm⁻¹ and 1163–1160 cm⁻¹, respectively. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for Sulfonamides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3190–3164 | mdpi.com |

| S=O | Asymmetric Stretching | 1355–1351 | mdpi.com |

| S=O | Symmetric Stretching | 1163–1160 | mdpi.com |

Mass Spectrometry (EIMS)

Electron Impact Mass Spectrometry (EIMS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the fragmentation pattern of the molecule after being ionized by a high-energy electron beam. In the context of this compound, EIMS provides critical data for confirming its molecular identity and understanding its structural characteristics through the analysis of its molecular ion and resultant fragment ions.

Detailed Research Findings

While a publicly available, detailed EIMS spectrum specifically for this compound is not prevalent in the reviewed literature, the fragmentation pattern can be reliably predicted based on established principles for aromatic sulfonamides and related chlorinated compounds. nih.govnih.gov The molecular weight of this compound is 226.08 g/mol , with a precise monoisotopic mass of 224.941805 Da. nih.gov

Molecular Ion ([M]•+): The mass spectrum is expected to show a distinct molecular ion peak ([M]•+). Due to the presence of two chlorine atoms, this peak will appear as a characteristic isotopic cluster. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will be represented by three peaks:

m/z 225: Corresponding to the molecule with two ³⁵Cl atoms ([C₆H₅³⁵Cl₂NO₂S]•+).

m/z 227: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom ([C₆H₅³⁵Cl³⁷ClNO₂S]•+).

m/z 229: Corresponding to the molecule with two ³⁷Cl atoms ([C₆H₅³⁷Cl₂NO₂S]•+).

The expected relative intensity ratio for these peaks is approximately 9:6:1.

Major Fragmentation Pathways: The high energy of electron impact induces fragmentation at the weakest bonds of the molecule, providing structurally significant information. For aromatic sulfonamides, fragmentation typically involves cleavage of the C-S and S-N bonds, as well as the extrusion of neutral molecules like sulfur dioxide (SO₂). nih.gov

Loss of Sulfur Dioxide (SO₂): A common and diagnostically important fragmentation pathway for aromatic sulfonamides is the elimination of SO₂ (a neutral loss of 64 Da). nih.govresearchgate.net Research indicates that electron-withdrawing substituents on the aromatic ring, particularly at the ortho position, can promote this SO₂ extrusion. nih.govresearchgate.net For this compound, this would result in a fragment ion at m/z 161 (for the ³⁵Cl₂ species), which would also exhibit the corresponding M+2 and M+4 isotopic peaks.

Cleavage of the Carbon-Sulfur (C-S) Bond: Fission of the bond between the dichlorophenyl ring and the sulfur atom is another primary fragmentation event. This cleavage results in the formation of a dichlorophenyl cation, [C₆H₃Cl₂]⁺, with an expected peak at m/z 145 (for ³⁵Cl₂) and its associated isotopic pattern.

Cleavage of the Sulfur-Nitrogen (S-N) Bond: The S-N bond can also rupture, leading to the formation of the 2,5-dichlorobenzenesulfonyl cation, [C₆H₃Cl₂SO₂]⁺. This fragment would produce a signal at m/z 209 (for ³⁵Cl₂) along with its isotopic signature.

The table below summarizes the predicted key fragment ions for this compound in an EIMS analysis.

Interactive Data Table: Predicted EIMS Fragmentation of this compound

| m/z (³⁵Cl isotope) | Proposed Ionic Formula | Description of Neutral Loss |

| 225 | [C₆H₅Cl₂NO₂S]•+ | Molecular Ion ([M]•+) |

| 209 | [C₆H₃Cl₂SO₂]⁺ | Loss of •NH₂ |

| 161 | [C₆H₅Cl₂N]•+ | Loss of SO₂ |

| 145 | [C₆H₃Cl₂]⁺ | Loss of •SO₂NH₂ |

This predicted fragmentation pattern provides a clear "fingerprint" for the identification and structural verification of this compound in complex mixtures when analyzed by EIMS.

Computational Chemistry and Theoretical Modeling of 2,5 Dichlorobenzenesulfonamide Systems

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. sajeb.org By identifying key molecular descriptors—physicochemical properties of a molecule—QSAR can predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been successfully applied to various series of benzenesulfonamide (B165840) derivatives to model their anticancer activity. nih.govresearchgate.net These studies often employ multiple linear regression (MLR) to build a predictive model. researchgate.net The process involves calculating a wide range of molecular descriptors, which can be categorized as electronic, thermodynamic, steric, or topological. Hierarchical cluster analysis is sometimes used first to group compounds based on their descriptor values, ensuring that the QSAR models are built from structurally related series. researchgate.net

For benzenesulfonamides, QSAR models have been developed to predict properties like the acid dissociation constant (pKa), which can influence a molecule's absorption and distribution. vulcanchem.com One such model estimates pKa based on descriptors like surface tension (ST) and refractive index (η). vulcanchem.com The goal of QSAR in drug discovery is to create statistically significant models that can guide the synthesis of more potent and selective analogues. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Sulfonamide Derivatives This table lists examples of descriptors that are frequently calculated to build QSAR models for sulfonamide-containing compounds. chem-soc.siresearchgate.net

| Descriptor Category | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the polarity of the entire molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Partial Charges | Distribution of electrical charge on each atom. | |

| Thermodynamic | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. | |

| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. |

| Kier & Hall Shape Indices | Describe different aspects of a molecule's size and shape. | |

| Steric | Molecular Volume | The van der Waals volume of the molecule. |

Conformational Analysis through Computational Methods

The conformational properties of the 2,5-dichlorobenzenesulfonamide moiety have been investigated through the synthesis and structural elucidation of its derivatives. scielo.brscite.ai In a study of sulfonamide-chalcone hybrids, derivatives were prepared from N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide. scielo.brscite.ai Single-crystal X-ray diffraction, an experimental technique, revealed significant conformational variability in the this compound part of the molecule. scielo.br

Computational methods, particularly Density Functional Theory (DFT), are often used to complement experimental data. researchgate.net DFT calculations can optimize the geometry of a molecule to find its lowest energy (most stable) conformation. By comparing the computationally optimized structure with the experimental X-ray crystal structure, researchers can gain a deeper understanding of the molecule's preferred spatial arrangement and the intramolecular forces that govern it. researchgate.net The presence of an ethyl linker attached to the sulfonamide nitrogen in some derivatives introduces additional conformational flexibility, which can be crucial for orienting the molecule correctly within a protein's binding site. vulcanchem.com

Table 3: Key Conformational Descriptors for Analysis This table outlines important parameters examined during the conformational analysis of molecules like this compound derivatives.

| Parameter | Description | Method of Analysis |

| Torsion (Dihedral) Angles | The angle between planes through two sets of three atoms, having two atoms in common. Defines the rotation around a single bond. | X-ray Diffraction, DFT, Molecular Mechanics |

| Bond Angles | The angle formed between three connected atoms. | X-ray Diffraction, DFT |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | X-ray Diffraction, DFT |

| Molecular Planarity | The degree to which atoms of a molecule lie within the same plane. | X-ray Diffraction, Computational Geometry |

Investigation of Biological Activities and Mechanisms of Action for 2,5 Dichlorobenzenesulfonamide and Its Analogues

Anticancer and Cytotoxic Potentials

Analogues of 2,5-Dichlorobenzenesulfonamide have demonstrated notable anticancer and cytotoxic effects across various studies. These compounds have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells, showing promise as scaffolds for the development of new therapeutic agents.

In vitro Cytotoxicity against Various Human Cancer Cell Lines (e.g., MDA-MB-435, HCT-8, SF-295, HeLa, HL-60, AGS)

The cytotoxic potential of benzenesulfonamide (B165840) analogues has been evaluated against a panel of human cancer cell lines. A chalcone (B49325) derivative incorporating a 2,4-Dichlorobenzenesulfonamide moiety displayed significant anticancer effects against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cancer cells. The half-maximal inhibitory concentration (IC50) values for this series of compounds were in the range of 0.89–9.63 µg/mL, indicating potent activity.

Another analogue, 2,5-Dichlorothiophene-3-sulfonamide , was identified as a promising anticancer agent with notable growth inhibition (GI50) values against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines.

Below is a summary of the reported cytotoxic activities for these analogues.

| Compound/Analogue | Cell Line | Cancer Type | Activity Measurement | Value |

| Chalcone derivative of 2,4-Dichlorobenzenesulfonamide | AGS | Gastric Adenocarcinoma | IC50 | 0.89-9.63 µg/mL |

| Chalcone derivative of 2,4-Dichlorobenzenesulfonamide | HL-60 | Acute Promyelocytic Leukemia | IC50 | 0.89-9.63 µg/mL |

| Chalcone derivative of 2,4-Dichlorobenzenesulfonamide | HeLa | Cervical Cancer | IC50 | 0.89-9.63 µg/mL |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | GI50 | 7.2 ± 1.12 µM |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Breast Cancer | GI50 | 4.62 ± 0.13 µM |

Mechanisms of Apoptosis Induction

The primary mechanism by which benzenesulfonamide analogues exert their cytotoxic effects appears to be the induction of apoptosis, or programmed cell death. This process involves a series of distinct molecular events, including cell cycle arrest, disruption of mitochondrial function, and activation of key enzymatic pathways.

Cell Cycle Arrest (e.g., subG0 phase)

Flow cytometry analysis is often used to assess the distribution of cells within the cell cycle. The appearance of a subG0 (or sub-G1) peak is a hallmark of apoptosis, representing cells with fragmented DNA that have a lower DNA content than healthy cells in the G0/G1 phase. chemdiv.com

Investigations into a potent chalcone derivative of 2,4-Dichlorobenzenesulfonamide revealed that the compound strongly arrested the cell cycle in the subG0 phase in AGS gastric cancer cells. This accumulation of cells in the subG0 phase is a clear indicator of apoptosis induction.

Mitochondrial Membrane Depolarization

The mitochondrion plays a crucial role in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm). youtube.com The depolarization of the mitochondrial membrane is often a point of no return in the apoptotic cascade.

Studies have shown that the aforementioned chalcone derivative of 2,4-Dichlorobenzenesulfonamide strongly depolarized the mitochondrial membrane in AGS cells. This disruption of mitochondrial function is a critical step that leads to the release of pro-apoptotic factors and the subsequent activation of caspases.

Caspase Activation (e.g., Caspase-8, Caspase-9)

Caspases are a family of protease enzymes that are central to the execution of apoptosis. The apoptotic signaling cascade involves initiator caspases, such as Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway), which in turn activate executioner caspases. oncotarget.comnih.gov

The highly active chalcone derivative of 2,4-Dichlorobenzenesulfonamide was found to activate both Caspase-8 and Caspase-9 in AGS cells. The activation of both initiator caspases suggests that the compound may trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, leading to effective cell death.

Modulation of Signaling Pathways (e.g., Wnt/β-catenin inhibition)

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in cell proliferation, differentiation, and survival. nih.gov Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.gov

A specific analogue, 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535) , has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. Research into novel N-(heterocyclylphenyl)benzenesulfonamides has shown that these compounds can act as β-catenin inhibitors. nih.gov One such sulfonamide was found to bind to the β-catenin Armadillo repeats domain, a region also shared by the T-Cell Factor 4 (TCF-4) transcription factor, thereby inhibiting the downstream signaling that promotes cancer cell growth. nih.gov This interference with the β-catenin/TCF interaction is a promising strategy for inhibiting the aberrant activation of the Wnt pathway in cancer. nih.gov

Antioxidant Activities

The antioxidant potential of chemical compounds is frequently evaluated by their ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common spectrophotometric methods used for this purpose. nih.govresearchgate.net In the DPPH assay, antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. nih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green; in the presence of an antioxidant, the radical is quenched, and the solution's color fades. nih.gov

While data on the parent this compound is limited, research into its analogues has shown notable antioxidant activity. A series of novel chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide moiety has been synthesized and evaluated for their biological properties. mdpi.com Chalcones, which are unsaturated aromatic ketones, are known for a wide range of biological activities, including antioxidant effects. mdpi.com The activity of these compounds is often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals.

Another important mechanism of antioxidant action is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive free radicals, such as the hydroxyl radical, through Fenton-type reactions. mdpi.com Compounds with metal-chelating activity can bind to these ions, forming stable complexes and preventing them from participating in oxidative processes. mdpi.comnih.gov The metal chelating capacity is often determined by measuring the disruption of the ferrozine-Fe²⁺ complex; an active chelator will sequester the Fe²⁺ ion, leading to a decrease in the formation and color of the complex. mdpi.com

While metal chelation is a recognized antioxidant strategy, specific studies detailing the metal chelating activity of this compound are not extensively documented in the available literature. However, the broader class of sulfonamide derivatives is an area of active research, and the inclusion of functional groups capable of coordinating with metal ions could impart such activity to its analogues.

Antimicrobial and Antibacterial Efficacy

Sulfonamides were among the first effective chemotherapeutic agents used for treating bacterial infections, and their derivatives continue to be a focus of research due to the rise of drug-resistant pathogens. researchgate.netnih.gov Analogues of this compound have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Studies on various sulfonamide derivatives have reported significant antibacterial activity against clinical strains of Proteus Mirabilis, Pseudomonas Aeruginosa, Escherichia Coli, and Staphylococcus Aureus. researchgate.net The efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. researchgate.net For instance, certain derivatives have shown MIC values as low as 16 µg/ml against Proteus Mirabilis, with corresponding inhibition zones of 18-20 mm in disk diffusion assays. researchgate.net Furthermore, hydroxy- and methoxy-substituted chalcone–sulfonamide hybrids have been found to be significantly active against Staphylococcus epidermidis and Pseudomonas aeruginosa, with IC₅₀ values below 8 µM. mdpi.com

| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Sulfonamide Derivative | Proteus Mirabilis | MIC | 16 µg/ml | researchgate.net |

| Sulfonamide Derivative | Proteus Mirabilis | Inhibition Zone | 18-20 mm | researchgate.net |

| Sulfonamide Derivative | Staphylococcus Aureus | MIC | 32 µg/ml | researchgate.net |

| Hydroxychalcone-sulfonamide Hybrid | Staphylococcus epidermidis | IC₅₀ | < 8 µM | mdpi.com |

| Hydroxychalcone-sulfonamide Hybrid | Pseudomonas aeruginosa | IC₅₀ | < 8 µM | mdpi.com |

Exploration of Anti-inflammatory, Anticonvulsant, and Antiviral Properties

Anti-inflammatory Properties The investigation into benzenesulfonamide analogues has revealed potential for anti-inflammatory activity. Chalcone derivatives, which can be synthesized to include a dichlorobenzenesulfonamide structure, are known to exhibit a diverse array of biological effects, including anti-inflammatory properties. mdpi.com This suggests that modification of the core benzenesulfonamide structure could yield compounds with therapeutic potential for inflammatory conditions.

Anticonvulsant Properties Analogues of dichlorobenzenesulfonamide have shown significant promise as anticonvulsant agents. For example, 4-chlorobenzenesulfonamide, a closely related compound, was found to be highly effective in the maximal electroshock seizure (MES) model in both mice and rats. nih.gov It was also effective against seizures induced by pentylenetetrazol (PTZ). nih.gov Further research into novel benzothiazole-coupled sulfonamide derivatives identified compounds with potent anticonvulsant activity in both MES and PTZ tests. nih.gov In the MES model, certain derivatives showed better recovery profiles than the standard drug phenytoin. nih.gov In the PTZ test, other analogues were identified as the most potent agents. nih.gov

| Compound/Analogue Class | Anticonvulsant Test Model | Species | Efficacy Noted | Reference |

|---|---|---|---|---|

| 4-Chlorobenzenesulfonamide | Maximal Electroshock Seizure (MES) | Mice, Rats | Very effective | nih.gov |

| 4-Chlorobenzenesulfonamide | Pentylenetetrazol (PTZ) | Mice | Effective | nih.gov |

| Benzothiazole Coupled Sulfonamide Derivative (Compound 9) | Maximal Electroshock Seizure (MES) | Mice | Most potent in series; better recovery than phenytoin | nih.gov |

| Benzothiazole Coupled Sulfonamide Derivative (Compound 8) | Pentylenetetrazol (PTZ) | Mice | Most potent in series | nih.gov |

Antiviral Properties The antiviral potential of benzenesulfonamide analogues has been demonstrated against several viruses. A notable example is Sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325), which was evaluated for its antiviral activity in tissue culture and animal models. nih.gov At low concentrations, M12325 inhibited the cytopathic effects of a range of RNA viruses, including influenza A and B, parainfluenza virus, rhinovirus, and respiratory syncytial virus (RSV). nih.gov It was not effective against DNA viruses like herpes simplex virus or adenovirus. nih.gov In mice infected with influenza, the compound significantly reduced mortality, indicating a broad spectrum of activity against RNA viruses in vivo. nih.gov Additionally, newly synthesized benzenesulfonamide-based spirothiazolidinones have exhibited activity against influenza A/H1N1 virus, further highlighting the potential of this chemical class in developing new antiviral agents. nih.gov

Structure Activity Relationships Sar and Rational Drug Design

Influence of Structural Modifications on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly altered by modifying the chemical groups attached to the core structure. The 2,5-dichloro substitution pattern on the phenyl ring serves as a crucial starting point, influencing the electronic and steric properties of the molecule. Research into related sulfonamide structures demonstrates that even minor changes can lead to dramatic differences in biological effect.

For instance, in a series of hydrazonosulfonamide derivatives investigated as human carbonic anhydrase (hCA) inhibitors, the nature and position of substituents on an associated benzylidene moiety profoundly impacted their inhibitory activity against different CA isoforms. A derivative incorporating a 2,5-dichlorophenyl group showed potent inhibition against the cytosolic isoform hCA II.

The following table details the structure-activity relationships of various substituted hydrazonosulfonamides, including a 2,5-dichlorophenyl derivative, against four human carbonic anhydrase isoforms. The data illustrates how different substitution patterns on the benzylidene ring modulate inhibitory potency and selectivity.

| Compound | Substituent (R) on Benzylidene Moiety | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|---|

| Standard | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

| 1 | Phenyl | 18.5 | 1.75 | 30.5 | 7.5 |

| 2 | 2-Chlorophenyl | 188.4 | 6.65 | 45.5 | 10.8 |

| 3 | 2,4-Dichlorophenyl | 155.1 | 5.55 | 35.1 | 8.8 |

| 4 | 2,5-Dichlorophenyl | 123.5 | 4.45 | 33.2 | 8.1 |

| 5 | 2,6-Dichlorophenyl | 22.5 | 3.35 | 31.5 | 7.7 |

As shown in the data, the compound with the 2,5-dichlorophenyl moiety (Compound 4) is a highly effective inhibitor of hCA II, with an inhibition constant (KI) of 4.45 nM. danaher.com This demonstrates that the specific arrangement of chlorine atoms on the phenyl ring is a key determinant of biological activity.

Correlation of Molecular Planarity and Conformerism with Biological Efficacy

The three-dimensional shape of a drug molecule (its conformation) is critical for its interaction with a biological target. Molecular planarity and the ability to adopt specific conformations (conformerism) directly impact binding affinity and, consequently, biological efficacy. The substitution of hydrogen with larger atoms like chlorine on a benzene (B151609) ring can influence the molecule's preferred conformation by creating steric hindrance, which may restrict the rotation of chemical bonds.

While specific conformational analysis studies on 2,5-Dichlorobenzenesulfonamide are not widely available, the principles of stereochemistry are fundamental in medicinal chemistry. For a molecule to be active, it must adopt a conformation that is complementary to the binding site of its target protein. nih.gov The rigid structure of the benzene ring, combined with the specific orientation of the two chlorine atoms and the sulfonamide group, dictates the spatial arrangement of the molecule. This defined 3D structure is crucial for fitting into the active site of enzymes like carbonic anhydrase. Any deviation from the optimal conformation can lead to a significant loss of activity.

Rational Design Principles for Enhanced Selectivity and Potency (e.g., for CAIs)

Rational drug design utilizes the known structure of a biological target to design molecules that can bind to it with high affinity and selectivity. acs.org For carbonic anhydrase inhibitors (CAIs), the design is centered around the enzyme's active site, which contains a crucial zinc ion. The primary sulfonamide group (-SO₂NH₂) is a key functional group that coordinates directly with this zinc ion, anchoring the inhibitor to the active site. cnr.it

The this compound scaffold serves as the "tail" of the inhibitor, a part of the molecule that can be modified to achieve selectivity among the various CA isoforms. nih.gov Different CA isoforms have variations in the amino acid residues lining their active sites. Rational design principles exploit these differences. nih.gov For example, by modifying the substitution pattern on the benzene ring, medicinal chemists can introduce groups that form favorable interactions (e.g., hydrogen bonds or hydrophobic interactions) with specific amino acids in one isoform but not another. This "tail approach" is a cornerstone for developing isoform-selective CAIs. acs.orgnih.gov

The goal is to enhance potency against the target isoform (e.g., hCA II, IX, or XII, which are implicated in glaucoma and cancer) while minimizing inhibition of off-target isoforms (like hCA I) to reduce side effects. nih.govnih.gov The data in the table above illustrates this principle; the various dichlorophenyl substitutions result in different potencies against the four tested isoforms, highlighting the potential for achieving selectivity through rational design.

Pharmacophore Modeling and Lead Optimization Strategies in Medicinal Chemistry

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For a sulfonamide-based CAI, a typical pharmacophore model would include:

A zinc-binding group (the sulfonamide).

An aromatic ring (the benzene part of the benzenesulfonamide).

Specific hydrophobic or hydrogen-bonding features corresponding to the substituents on the ring.

Once a "hit" compound, such as one containing the this compound scaffold, is identified, it enters the lead optimization phase. danaher.compatsnap.com This is an iterative process where chemists synthesize and test new analogues to improve the compound's properties. nih.gov The goals of lead optimization are to:

Enhance Potency: By making small structural modifications to improve the fit within the target's binding site.

Increase Selectivity: By altering the structure to favor binding to the desired target over other related targets.

Improve Pharmacokinetic Properties: By modifying the molecule to have better absorption, distribution, metabolism, and excretion (ADME) characteristics.

Structure-activity relationship (SAR) data, like that presented in section 6.1, is crucial for guiding this process. patsnap.com For example, observing that 2,5-dichloro substitution leads to high potency against hCA II would guide chemists to explore other substitutions at these positions to further refine the activity and selectivity of the lead compound.

Future Perspectives and Research Directions in 2,5 Dichlorobenzenesulfonamide Chemistry

Development of Novel Therapeutic Agents Targeting Specific Pathologies

The benzenesulfonamide (B165840) structure is a versatile scaffold in drug discovery, with derivatives showing a wide range of biological activities. nih.govnih.gov Future research will likely focus on designing and synthesizing novel derivatives of 2,5-dichlorobenzenesulfonamide to target specific diseases.

One promising area is the development of anticancer agents. For instance, chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have demonstrated notable anticancer effects on various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. nih.gov One particular chalcone-sulfonamide hybrid showed a strong cytotoxic effect on gastric cancer cells, inducing morphological changes such as cell shrinkage and membrane blebbing. nih.gov Further research could explore similar modifications to the this compound structure to develop new anticancer therapies.

Additionally, novel series of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides have been synthesized and evaluated for their in vitro antitumor activity. nih.gov One compound, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines. nih.gov These findings suggest that the dichlorobenzenesulfonamide scaffold can be a valuable starting point for developing targeted cancer therapies.

Future efforts in this area could involve the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties to enhance therapeutic efficacy and address specific pathologies. mdpi.com

Exploration of New Biological Targets and Pathways

A critical aspect of future research will be the identification of new biological targets and pathways for this compound derivatives. Understanding the molecular mechanisms of action is crucial for designing more effective and selective drugs.

An integrated approach combining molecular target collection from assays, toxicity prediction models, and literature mining can help deduce the molecular targets and biological pathways involved in the activity of these compounds. nih.gov This systematic analysis can aid in understanding the biological mechanisms and guide the design of in vitro assays for more efficient testing. nih.gov

For example, studies on other sulfonamide derivatives have identified various mechanisms of action, including the inhibition of enzymes like dihydropteroate (B1496061) synthetase in bacteria and carbonic anhydrases in cancer cells. nih.govmdpi.com Research into this compound derivatives could uncover novel targets and pathways. Modern target identification strategies, such as bioorthogonal reactions and photoaffinity labeling, can be employed to uncover the direct cellular targets of these compounds. nih.gov

By elucidating the specific molecular interactions, researchers can better understand how these compounds exert their therapeutic effects and potentially identify new applications for diseases with unmet medical needs.

Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of this compound and its derivatives is an area ripe for innovation, with a growing emphasis on sustainable and green chemistry principles. rsc.orgmdpi.com These approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances and generating minimal waste. mdpi.com

Advanced synthetic methodologies that are being explored for sulfonamide synthesis in general, and could be applied to this compound, include:

Mechanosynthesis : A solvent-free approach that involves a one-pot, double-step procedure mediated by solid sodium hypochlorite for the synthesis of sulfonamides. rsc.org This method is environmentally friendly and cost-effective. rsc.org

Catalytic Methods : The use of magnetic nanoparticles as supports for catalysts can enhance catalyst activity and allow for easy recovery and reuse. jsynthchem.com For instance, a copper catalyst on magnetic nanoparticles has been used for the synthesis of sulfonamides with high efficiency. jsynthchem.com

Sustainable Solvents : The development of methods for synthesizing sulfonamides in sustainable solvents like water, ethanol (B145695), glycerol, and deep eutectic solvents. researchgate.net One such method uses sodium dichloroisocyanurate dihydrate as an efficient oxidant for converting thiols to sulfonyl chlorides, which then react in situ with amines to produce sulfonamides. researchgate.net

These green chemistry approaches offer practical and sustainable alternatives to conventional synthetic strategies, facilitating the development of more environmentally benign processes for producing this compound-based compounds. rsc.org

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. jddhs.comnih.gov This synergistic approach is highly relevant for the future development of therapeutic agents based on the this compound scaffold.

Computational techniques play a crucial role in the early stages of drug discovery:

Virtual Screening and Molecular Docking : These methods can be used to screen large libraries of virtual compounds to identify those that are likely to bind to a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies help in understanding the relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent derivatives. nih.gov

ADMET Prediction : In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties helps in the early identification of candidates with favorable pharmacokinetic profiles. jddhs.com

Experimental approaches are essential for validating computational predictions and providing crucial data for further optimization:

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large numbers of compounds for their biological activity. nih.govcolumbia.edu

Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy provide detailed three-dimensional structures of drug-target complexes, enabling structure-based drug design. jddhs.com

In Vitro and In Vivo Assays : These experiments are crucial for confirming the biological activity and assessing the efficacy and safety of new compounds. jddhs.com

By combining these computational and experimental strategies, researchers can adopt a more rational and efficient workflow for the discovery and development of novel drugs derived from this compound. jddhs.com This integrated approach promises to be more precise, cost-effective, and patient-centric. jddhs.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2,5-Dichlorobenzenesulfonamide derivatives?

- Methodology : Synthesis typically involves sulfonation of 2,5-dichlorobenzene derivatives followed by amidation. For example, intermediates like 3,5-dichloro-2-hydroxybenzenesulfonyl chloride (hydrolyzed to sulfonamides) can be synthesized via chlorosulfonation under controlled temperatures (40–60°C) in inert atmospheres to avoid side reactions . Multi-step protocols often employ coupling reactions using palladium catalysts or nucleophilic substitutions, with purification via recrystallization or column chromatography. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is X-ray crystallography employed to determine the structural features of this compound analogs?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, the crystal structure of 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid was solved using SHELXL software, with data collected at 293 K. Key parameters include orthorhombic symmetry (space group P2₁2₁2₁), unit cell dimensions (a = 5.4584 Å, b = 14.0623 Å, c = 19.4545 Å), and refinement to R = 0.041. Hydrogen-bonding networks (N–H···O, O–H···O) and Cl···Cl interactions stabilize the lattice .

Q. What are the critical solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodology : The compound is moisture-sensitive and hydrolyzes in water. Stability is maintained by storing under dry inert gas (e.g., argon) and using anhydrous solvents like DMF or DMSO. Solubility in polar aprotic solvents is higher (>50 mg/mL) compared to water (<1 mg/mL). Degradation under basic conditions necessitates pH-controlled environments (pH 6–8) during biological assays .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets (e.g., 6-311++G**) model chlorine and sulfur atoms effectively. DFT calculations on sulfonamide derivatives reveal charge distribution at sulfonyl groups (electrophilic S=O) and chloro-substituents (electron-withdrawing), guiding reactivity predictions in nucleophilic substitutions .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound-based inhibitors?

- Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, membrane permeability). Validate in vitro hits using:

- Microsomal stability assays : Measure half-life in liver microsomes.

- Plasma protein binding : Equilibrium dialysis to assess free fraction.

- In vivo PK/PD modeling : Correlate dose-response with tissue penetration. For hexokinase inhibitors, IC₅₀ shifts from 25 nM (in vitro) to µM in vivo may require prodrug strategies .

Q. What advanced techniques characterize non-covalent interactions between this compound and biological targets?

- Methodology :

- Crystallography : Co-crystallize with enzymes (e.g., carbonic anhydrase) to map binding pockets.

- Molecular docking : Use AutoDock Vina with flexible ligand sampling to predict binding modes.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH). For example, sulfonamide-enzyme interactions often show entropy-driven binding due to hydrophobic Cl-group interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。